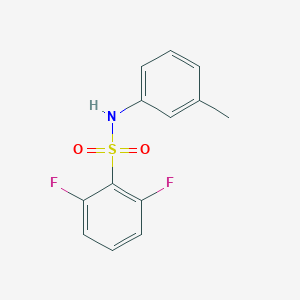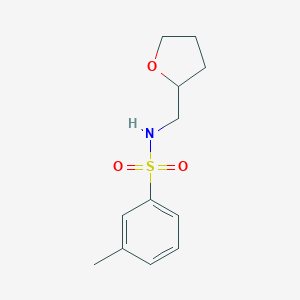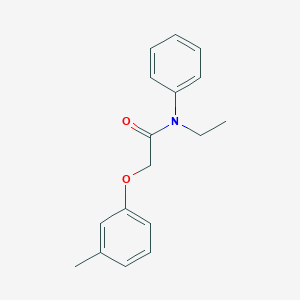![molecular formula C15H14ClNO6 B261922 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B261922.png)
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid, also known as CCCH, is a chemical compound that has been synthesized and studied extensively in scientific research. CCCH is a derivative of salicylic acid and has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Applications De Recherche Scientifique
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been found to have various scientific research applications. One of the primary applications is in the study of inflammation and immune response. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This inhibition can lead to a reduction in inflammation, making 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Mécanisme D'action
The mechanism of action of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid involves the inhibition of the NF-κB pathway, which is a key pathway involved in the immune response and inflammation. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that regulates the activation of NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to have neuroprotective properties, protecting neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yields and purity. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid also has a well-understood mechanism of action, making it a useful tool for studying inflammation and immune response. However, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid also has limitations. It is not a clinically approved drug, and its effects on humans are not well understood. Additionally, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has not been extensively studied in vivo, and its effects on whole organisms are not well understood.
Orientations Futures
There are several future directions for research on 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid. One direction is to further study its effects on inflammation and immune response, particularly in vivo. Another direction is to study its potential as a treatment for cancer and neurodegenerative diseases. Additionally, further research is needed to understand the potential side effects of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid and its safety for use in humans. Overall, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid is a promising compound for scientific research, with potential applications in various fields.
Méthodes De Synthèse
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid can be synthesized by reacting 3-chlorocyclohexene with maleic anhydride to produce 3-chlorocyclohex-3-ene-1,5-dicarboxylic acid. This acid can then be reacted with salicylic acid to produce 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid. The synthesis of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Propriétés
Nom du produit |
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid |
|---|---|
Formule moléculaire |
C15H14ClNO6 |
Poids moléculaire |
339.73 g/mol |
Nom IUPAC |
5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14ClNO6/c16-7-1-3-9(14(20)21)10(5-7)13(19)17-8-2-4-12(18)11(6-8)15(22)23/h1-2,4,6,9-10,18H,3,5H2,(H,17,19)(H,20,21)(H,22,23) |
Clé InChI |
FGQOAIHSYBKTCG-UHFFFAOYSA-N |
SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl |
SMILES canonique |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)











